molecular formula C8H15NO2 B3252420 Ethyl 2-(cyclopropylamino)propanoate CAS No. 2170123-25-6

Ethyl 2-(cyclopropylamino)propanoate

Cat. No.: B3252420
CAS No.: 2170123-25-6
M. Wt: 157.21 g/mol
InChI Key: HULIOAYHEJWNGC-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylamino)propanoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the amino group is substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(cyclopropylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromopropanoate with cyclopropylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the cyclopropylamino group.

Another method involves the esterification of 2-(cyclopropylamino)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds through the formation of an intermediate ester, which is then purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, advanced purification techniques like distillation and crystallization are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group or the cyclopropylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are alcohols and amines.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Ethyl 2-(cyclopropylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropylamino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(cyclopropylamino)propanoate can be compared with other similar compounds, such as:

    Ethyl 2-amino propanoate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Ethyl 2-(methylamino)propanoate: Contains a methyl group instead of a cyclopropyl group, leading to variations in reactivity and interactions.

    Ethyl 2-(phenylamino)propanoate: The presence of a phenyl group introduces aromaticity, affecting the compound’s stability and reactivity.

Properties

IUPAC Name

ethyl 2-(cyclopropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)6(2)9-7-4-5-7/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULIOAYHEJWNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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